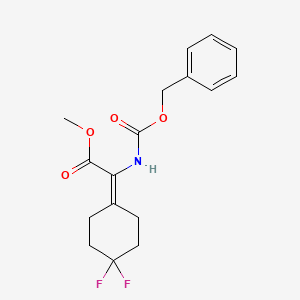

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexylidene)acetate

Description

Its structure features a benzyloxycarbonyl (Cbz)-protected amino group, a 4,4-difluorocyclohexylidene moiety, and a methyl ester group. The 4,4-difluorocyclohexylidene substituent introduces conformational rigidity and electron-withdrawing effects, which may influence reactivity and biological activity .

This compound is synthesized via methods analogous to those described in Reference Examples 87 and 88 of EP 4,374,877 A2, involving cyclization and protection/deprotection strategies .

Properties

Molecular Formula |

C17H19F2NO4 |

|---|---|

Molecular Weight |

339.33 g/mol |

IUPAC Name |

methyl 2-(4,4-difluorocyclohexylidene)-2-(phenylmethoxycarbonylamino)acetate |

InChI |

InChI=1S/C17H19F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,20,22) |

InChI Key |

SAFAILJDUSRWRG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid. This is followed by the introduction of the difluorocyclohexylidene group through a series of reactions that may include halogenation, nucleophilic substitution, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Commonly involves the replacement of the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

a) Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate

- Key Difference : The 4-oxocyclohexyl group replaces the 4,4-difluorocyclohexylidene moiety.

- The absence of fluorine atoms reduces electron-withdrawing effects, which may slow down ester hydrolysis or other nucleophilic reactions .

b) Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)

- Key Differences: Benzilic acid lacks the Cbz-protected amino group and fluorinated cyclohexane ring. Its diphenylacetate structure confers high lipophilicity and rigidity.

- Relevance : Benzilic acid derivatives are used as intermediates in pharmaceuticals, but the absence of fluorine or ester groups limits direct functional comparability .

c) Triazine-Based Methyl Esters (e.g., Triflusulfuron Methyl Ester)

- Key Differences: Triazine derivatives feature sulfonylurea bridges and heterocyclic aromatic systems, unlike the aliphatic cyclohexylidene group in the target compound. These compounds are primarily herbicides, suggesting divergent biological targets compared to the amino-ester structure of the subject compound .

Physicochemical and Reactivity Comparisons

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexylidene)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a benzyloxycarbonyl group and a difluorocyclohexylidene moiety, making it a candidate for various pharmacological applications.

- Chemical Formula : C13H16F2N2O4

- Molecular Weight : 300.28 g/mol

- CAS Number : 519032-08-7

- InChI Key : JBNIYYRTJUAMKZ-UHFFFAOYSA-N

Structural Representation

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Properties : In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, possibly through the modulation of cytokine production.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Anti-inflammatory Activity :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent.

-

Enzyme Inhibition Studies :

- The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes. Results showed IC50 values indicating moderate inhibition, which may correlate with its anti-inflammatory properties.

Data Table of Biological Activities

| Activity Type | Test Organism/Model | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 50 | Significant growth inhibition |

| Anti-inflammatory | Macrophage model (LPS-induced) | N/A | Reduced NO production |

| Enzyme inhibition | COX enzymes | Varies | Moderate inhibition |

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexylidene)acetate, and how can reaction yields be improved?

Answer:

- Key Methods :

- Michael Addition-Elimination : Use a tandem reaction with substituted cyclohexanones under reflux (e.g., THF or DCM) to form the cyclohexylidene moiety .

- Protection Strategies : Employ benzyloxycarbonyl (Cbz) groups to protect the amine during synthesis, followed by deprotection under hydrogenolysis (H₂/Pd-C) .

- Purification : Optimize column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) to isolate the product .

- Yield Improvement :

- Use anhydrous conditions and catalysts like Cs₂CO₃ for alkylation steps .

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Primary Techniques :

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm regioselectivity of the difluorocyclohexylidene group and Cbz-protected amine (e.g., δ ~5.1 ppm for benzyloxy protons) .

- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular weight (e.g., m/z ~362.14 for [M+H]⁺) .

- X-ray Crystallography : Resolve stereochemistry and confirm cyclohexylidene geometry (if single crystals are obtainable) .

- Purity Assessment :

- Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. Q3. What safety protocols are essential for handling this compound in the lab?

Answer:

- Critical Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential methanol release during ester hydrolysis .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water and seek medical attention .

- Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?

Answer:

- Strategies :

- 2D NMR (COSY, HSQC) : Assign overlapping signals from the difluorocyclohexylidene group and aromatic protons .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify signal interpretation .

Q. Q5. What is the mechanism of its reported enzyme inhibition, and how can specificity be validated?

Answer:

- Proposed Mechanism :

- The phosphonate/acetate moiety mimics natural substrates, competitively binding to protease active sites (e.g., HIV-1 protease or alkaline phosphatases) .

- Validation Methods :

Q. Q6. How can computational methods predict its reactivity in novel reaction environments?

Answer:

- Tools and Workflows :

- DFT Calculations : Simulate transition states for nucleophilic attacks on the ester or Cbz groups .

- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Machine Learning : Train models on PubChem data to predict hydrolysis rates under varying pH/temperature .

Methodological Guidelines for Contradictions

- Unexpected HPLC Peaks :

- Conflicting Bioassay Results :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.